molecular formula C40H67N5O26 B15156969 N,N',N'',N''',N''''-Pentaacetyl chitopentaose

N,N',N'',N''',N''''-Pentaacetyl chitopentaose

Cat. No.: B15156969
M. Wt: 1034.0 g/mol
InChI Key: BZBKTWJIYTYFBH-UHFFFAOYSA-N
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Description

N,N',N'',N''',N''''-Pentaacetyl chitopentaose (CAS: 36467-68-2) is a fully acetylated derivative of chitopentaose, a β-1,4-linked oligosaccharide composed of five N-acetyl-D-glucosamine (GlcNAc) units. Its molecular formula is C₄₀H₆₇N₅O₂₆, with a molecular weight of 1033.98 g/mol and a typical purity of ≥95% (HPLC) . This compound is widely used in biochemical studies, including enzyme-substrate interactions, oxidative stress protection, and glycobiology research .

Properties

IUPAC Name

N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBKTWJIYTYFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Controlled N-Acetylation

Base-Mediated Deprotonation and Acetylation

The chemical synthesis of PCP typically begins with the deprotonation of glucosamine pentamer hydrochloride, followed by selective N-acetylation. A systematic study by identified optimal conditions using acetic anhydride (Ac₂O) as the acetylating agent and triethylamine (TEA) as the base in dimethylformamide (DMF). This method achieved 30% yield of PCP, with minimal O-acetylation side products. Key parameters include:

  • Solvent selectivity : Polar aprotic solvents like DMF enhance N-acetylation efficiency by stabilizing the deprotonated ammonium intermediates.
  • Base influence : TEA outperformed pyridine and sodium bicarbonate in minimizing partial acetylation, ensuring >95% N-selectivity.
  • Reaction time : Prolonged exposure (>24 hours) increased O-acetylation byproducts, necessitating precise timing.
Table 1: Optimization of Chemical N-Acetylation Parameters
Parameter Optimal Condition Yield (%) Purity (%)
Solvent DMF 30 92
Acetylating Agent Ac₂O 28 90
Base Triethylamine 30 95

Fluorescent-Assisted Chromatographic Evaluation (FACE) introduced FACE to monitor acetylation progress, enabling real-time quantification of intermediate chitooligosaccharides. This method revealed that partially acetylated mixtures predominantly contain glucosamine (GlcN) and oligomers (GlcN)ₙ (n = 2–7), which are subsequently peracetylated to yield (GlcNAc)₅. Post-acetylation purification via silica gel chromatography isolates PCP with >98% purity.

Chemo-Enzymatic Synthesis Using Recombinant Enzymes

NodC Chitooligosaccharide Synthase System developed a scalable chemo-enzymatic method leveraging Azorhizobium caulinodans NodC synthase expressed in Escherichia coli. This system utilizes allyl 2-acetamido-2-deoxy-β-D-glucopyranoside as an acceptor, enabling gram-scale PCP production with 85% conversion efficiency.

Key Advantages:
  • Substrate flexibility : Accepts modified glucosamine derivatives for functionalized PCP analogs.
  • Batch reproducibility : High-cell-density fermentation yields consistent oligomer lengths.

Post-Synthetic Modifications

Post-enzymatic synthesis, allyl-protected PCP undergoes deacetylation via sodium methoxide (NaOMe) in dry methanol, achieving >99% deprotection without glycosidic bond cleavage. This step is critical for generating bioactive PCP derivatives used in plant symbiosis studies.

Enzymatic Hydrolysis of Chitin Polymers

Chitinase-Mediated Degradation demonstrated that chitinases from Rhizomucor miehei hydrolyze colloidal chitin to release PCP as a minor product alongside (GlcNAc)₂–₄. While this method is less selective, coupling exo-chitinases (CaChiT) and hexosaminidases (CaHex) enhances PCP yield to 0.60 mg/mL within 1 hour.

Table 2: Enzymatic Hydrolysis Efficiency
Enzyme Combination Substrate PCP Yield (mg/mL)
CaChiT alone Colloidal Chitin 0.15
CaChiT + CaHex Colloidal Chitin 0.60

Lytic Polysaccharide Monooxygenases (LPMOs) identified LPMOs from Streptomyces coelicolor that oxidatively cleave chitopentaose into 1,6-anhydro derivatives. Although not a direct PCP synthesis route, this highlights the necessity of protecting group strategies during enzymatic processing.

Analytical Validation and Purity Assessment

Chromatographic Profiling

HPLC-MS remains the gold standard for PCP quantification, with reporting retention times of 12.3 minutes (C18 column, acetonitrile/water gradient). MALDI-TOF mass spectrometry confirms molecular integrity, showing a peak at m/z 1,153.4 [M+Na]⁺.

Challenges in Scalability

Industrial adoption of chemical synthesis is limited by low yields (30%) and solvent costs, whereas enzymatic methods face substrate inhibition at high chitin concentrations. The chemo-enzymatic approach strikes a balance, offering gram-scale outputs with moderate operational costs.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N',N'',N''',N''''-Pentaacetyl chitopentaose is a pentameric chito-oligosaccharide with several applications in scientific research, biochemical enzyme assays, in vitro diagnostic analysis, and other fields . It is prepared from chitin and is also known as Chitopentaose .

Scientific Research Applications

Nodulation Studies

  • Role in Nodulation: this compound is involved in nodulation, the process by which root nodules are formed on leguminous plants by Rhizobium bacteria . These nodules are essential for converting atmospheric nitrogen into ammonia .
  • Production and Function: This compound can be produced by NodC, a chito-oligosaccharide synthase, and it acts as a substrate for NodL, an O-acetyltransferase .
  • Plant Interaction: this compound binds to plant root lectins, which may promote cell division in the root cortex .

Enzyme Activity Assays

  • Glycosidase Inhibition: Chitopentaose, a pentaacetyl derivative of chitohexaose, inhibits the activity of glycosidases .
  • Chitinase Activity: It serves as a substrate for chitinases, enzymes that degrade chitin . For instance, it is used in chromatographic assays to study the enzymatic degradation of chitin .

Biochemical and Diagnostic Analysis

  • High Purity Reagent: High-purity Pentaacetyl-chitopentaose is utilized in biochemical enzyme assays and in vitro diagnostic analysis .
  • Preparation of Chitobiose: It can be used as a biocatalyst for preparing N,N'-diacetyl-β-d-chitobiose, which has shown potential in alleviating metabolic dysfunction associated with type 2 diabetes .

Other Applications

  • Inhibition of Nitric Oxide Production: Penta-N-acetylchitopentaose, along with chitin and chitosan, inhibits nitric oxide production in LPS-activated RAW 264.7 macrophages .
  • Bioactive Component Extraction: Chitin oligosaccharides can be utilized in the bioconversion of chitin materials and the bio-extraction of bioactive components from chitin-rich plants or microorganisms .
  • Responsive Antibacterial Activity: Antibacterial materials with responsive antibacterial activity, anti-biofilm formation, and the formation of antibacterial polymeric films are areas where this compound may find potential applications .

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce mitochondrial-mediated apoptosis and suppress protective autophagy in hepatocellular carcinoma cells. This is achieved by decreasing mitochondrial membrane potential, releasing cytochrome c into the cytoplasm, and activating caspases, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chitooligosaccharides (COS) vary in degree of polymerization (DP) and acetylation. Key structural analogs include:

Compound CAS DP Acetylation Molecular Formula Molecular Weight (g/mol) Purity (%)
N,N′-Diacetylchitobiose 35061-50-8 2 2 C₁₆H₂₈N₂O₁₁ 424.40 ≥96
N,N′,N″-Triacetylchitotriose 38864-21-0 3 3 C₂₄H₄₁N₃O₁₆ 627.59 ≥97
N,N′,N″,N‴-Tetraacetylchitotetraose 2706-65-2 4 4 C₃₂H₅₄N₄O₂₁ 830.79 ≥97
N,N',N'',N''',N''''-Pentaacetyl chitopentaose 36467-68-2 5 5 C₄₀H₆₇N₅O₂₆ 1033.98 ≥95
N,N′,N″,N‴,N''''-Hexaacetylchitohexaose N/A 6 6 C₄₈H₈₀N₆O₃₁ 1237.20 N/A

Key Observations :

  • Synthesis Challenges : Higher DP derivatives (e.g., DP5–6) exhibit lower synthetic yields due to steric hindrance and solubility issues. For example, yields drop from ~40% for DP4 to ~10% for DP6 .
  • Thermal Stability : Pentaacetyl chitopentaose has a melting point of 285–295°C (dec.) , comparable to other acetylated COS .
(a) Antioxidant Effects
  • Pentaacetyl Chitopentaose: Demonstrates superior protection against oxidative stress in retinal (ARPE-19) and epidermal (HaCaT) cells.
  • Comparison with Shorter Chains : While chitobiose (DP2) and chitotriose (DP3) show moderate activity, the DP5 skeleton is critical for optimal receptor binding, mimicking heparin pentasaccharides .
  • Cytotoxicity : Peracetylated COS (e.g., PACOs) exhibit cytotoxicity at high concentrations, unlike N-acetylated derivatives (NACOs) .
(b) Enzyme Interactions
  • Substrate Specificity: Chitinase Degradation: Pentaacetyl chitopentaose is hydrolyzed by chitinases (e.g., Streptomyces enzyme) into smaller oligomers, unlike chitobiose (DP2), which resists degradation .
  • Binding Affinity :
    • Human Lactoferrin : Chitobiose (DP2) binds with higher affinity (−2.52 kJ/mol) than pentaacetyl chitopentaose (+3.45 kJ/mol), likely due to steric hindrance in larger oligomers .
(c) Pathogen Inhibition
  • Shigella Toxin Uptake : N,N′,N″-Triacetylchitotriose (DP3) is the most potent inhibitor (IC₅₀ ~10 µM), outperforming pentaacetyl chitopentaose. This suggests shorter chains preferentially block toxin-receptor interactions .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N,N',N'',N''',N''''-Pentaacetyl chitopentaose, and how can purity be optimized?

  • Answer : Synthesis typically involves peracetylation of chitopentaose using acetic anhydride in anhydrous pyridine under nitrogen, followed by purification via silica gel chromatography (eluent: chloroform/methanol gradients). Purity optimization requires monitoring reaction kinetics using TLC and validating outcomes with HPLC (C18 column, acetonitrile/water mobile phase). Post-synthesis, MALDI-TOF MS or 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms structural integrity, with acetyl group integration ratios (e.g., δ 2.0–2.2 ppm for methyl protons) .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : Assign acetyl group positions via 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC correlations.
  • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]+^+ peak at m/z ~1300).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
    • Dynamic light scattering (DLS) may evaluate aggregation behavior in aqueous buffers .

Q. How can researchers design assays to evaluate the immunomodulatory activity of this compound?

  • Answer : Use in vitro models such as:

  • Macrophage activation : Measure cytokine production (e.g., IL-6, TNF-α) via ELISA in RAW 264.7 cells, with LPS as a positive control.
  • Dendritic cell maturation : Flow cytometry to assess CD80/86 expression.
  • TLR-4 binding assays : Surface plasmon resonance (SPR) to determine binding affinity (KD values).
    • Include dose-response curves (1–100 µM) and statistical validation (ANOVA with post hoc tests) .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous systems be addressed for in vivo studies?

  • Answer : Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility while minimizing cytotoxicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) or liposomes (thin-film hydration).
  • pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) with sonication.
    • Validate stability via HPLC and dynamic light scattering over 24–72 hours .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Answer : Conduct meta-analysis with the following steps:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and endotoxin levels.
  • Dose normalization : Express activities as molar concentrations rather than mass/volume.
  • Statistical harmonization : Apply mixed-effects models to account for inter-lab variability.
  • Orthogonal validation : Confirm results using alternative methods (e.g., RNA-seq for cytokine profiling alongside ELISA) .

Q. How can computational modeling enhance the design of experiments involving this compound?

  • Answer : Integrate:

  • Molecular dynamics (MD) simulations : Predict binding modes with TLR-4 or chitinases (GROMACS/AMBER).
  • QSAR models : Corrogate acetyl group substitutions with bioactivity using partial least squares regression.
  • Reaction pathway prediction : Apply quantum mechanics (DFT) to optimize acetylation efficiency.
    • Software like Schrödinger Suite or Gaussian 09 can automate parameterization .

Q. What methodologies ensure reproducibility in studies involving this compound’s synthesis and bioactivity?

  • Answer : Follow NIH guidelines for experimental reporting:

  • Detailed protocols : Document reaction stoichiometry, purification Rf values, and instrument calibration.
  • Open-data practices : Deposit raw NMR/MS spectra in repositories like Zenodo.
  • Blinded analysis : Use independent researchers for data interpretation.
  • Reagent validation : Certify chitopentaose purity (≥95%) via independent vendors .

Q. How can degradation pathways of this compound be systematically analyzed?

  • Answer : Employ:

  • Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions (pH 2–12).
  • HPLC-MS/MS : Identify degradation products (e.g., deacetylated fragments) and propose pathways.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
    • Cross-validate with enzymatic hydrolysis assays (e.g., lysozyme treatment) .

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